Methylglucamine metrizoate

Descripción general

Descripción

Methylglucamine metrizoate is a compound used primarily as a contrast medium in radiographic imaging. It is a salt formed from the combination of methylglucamine and metrizoic acid. This compound is known for its high solubility and low toxicity, making it suitable for enhancing the visibility of internal body structures during X-ray examinations .

Métodos De Preparación

Synthetic Routes and Reaction Conditions

Methylglucamine metrizoate is synthesized by reacting metrizoic acid with methylglucamine. The reaction typically involves dissolving metrizoic acid in water and then adding methylglucamine under controlled conditions to form the salt. The reaction is carried out at room temperature and requires careful monitoring to ensure complete conversion .

Industrial Production Methods

In industrial settings, the production of this compound involves large-scale synthesis using similar reaction conditions. The process includes the purification of the final product to remove any impurities and ensure high purity. The compound is then formulated into a solution with the appropriate concentration for use as a contrast medium .

Análisis De Reacciones Químicas

Types of Reactions

Methylglucamine metrizoate primarily undergoes substitution reactions due to the presence of iodine atoms in its structure. These reactions can be influenced by various reagents and conditions.

Common Reagents and Conditions

Common reagents used in the reactions involving this compound include reducing agents and nucleophiles. The reactions are typically carried out under mild conditions to prevent the degradation of the compound .

Major Products Formed

The major products formed from the reactions of this compound depend on the specific reagents and conditions used. For example, substitution reactions can lead to the formation of derivatives with different functional groups .

Aplicaciones Científicas De Investigación

Diagnostic Imaging

1.1 Radiological Procedures

Methylglucamine metrizoate is predominantly used in diagnostic imaging to improve the contrast of vascular structures and organs. Its high iodine content allows for effective visualization of blood vessels and tissues during X-ray and CT imaging. This is crucial for diagnosing conditions such as tumors, vascular diseases, and other abnormalities.

1.2 Case Studies

- A study highlighted the effectiveness of this compound in enhancing the visualization of cerebral vasculature during angiographic procedures, demonstrating its utility in diagnosing cerebrovascular diseases .

- Another clinical trial compared the cardiovascular effects of this compound with other contrast agents, revealing a favorable safety profile with minimal adverse reactions .

Toxicity Studies

2.1 Safety Profile Assessment

Research has been conducted to evaluate the toxicity of this compound when administered via different routes, such as carotid artery injections. These studies are essential for understanding the safety and potential side effects associated with its use in humans.

2.2 Findings

- A comparative study on the toxicity of this compound indicated that it has a lower incidence of adverse cardiovascular effects compared to other iodinated contrast agents .

- An investigation into the effects on dogs demonstrated that while some mild reactions were observed, they were significantly less severe than those associated with alternative contrast agents .

Pharmacokinetics and Mechanism of Action

3.1 Absorption and Distribution

this compound is rapidly absorbed into the bloodstream after injection, with peak plasma concentrations occurring shortly after administration. Its distribution is primarily to vascular structures, allowing for effective imaging.

3.2 Mechanism of Action

The compound works by increasing the attenuation of X-rays due to its high iodine content, which absorbs X-rays more effectively than surrounding tissues, thereby enhancing image contrast.

Comparative Studies

4.1 Efficacy Against Other Contrast Agents

Comparative studies have evaluated this compound against other iodinated contrast media such as diatrizoate and iothalamate. These studies focus on aspects such as efficacy, safety, and patient tolerance.

| Contrast Agent | Efficacy | Safety Profile | Adverse Reactions |

|---|---|---|---|

| This compound | High | Favorable | Minimal |

| Diatrizoate | Moderate | Moderate | Higher incidence |

| Iothalamate | High | Variable | Moderate |

Mecanismo De Acción

The mechanism of action of methylglucamine metrizoate involves its ability to enhance the contrast of internal body structures during X-ray imaging. The compound contains iodine atoms, which have a high atomic number and can effectively absorb X-rays. This absorption creates a clear contrast between the areas containing the compound and the surrounding tissues, allowing for detailed imaging .

Comparación Con Compuestos Similares

Similar Compounds

Diatrizoate: Another iodine-based contrast medium used in radiographic imaging.

Iothalamate: A contrast agent with similar properties and applications.

Metrizamide: A non-ionic contrast medium used in various imaging techniques

Uniqueness

Methylglucamine metrizoate is unique due to its combination of high solubility, low toxicity, and effective contrast enhancement. These properties make it a preferred choice for various diagnostic imaging procedures, providing clear and detailed images with minimal side effects .

Propiedades

IUPAC Name |

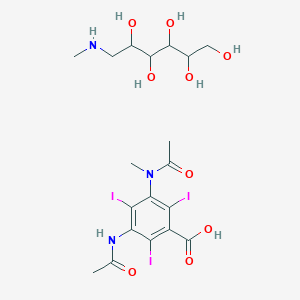

3-acetamido-5-[acetyl(methyl)amino]-2,4,6-triiodobenzoic acid;6-(methylamino)hexane-1,2,3,4,5-pentol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H11I3N2O4.C7H17NO5/c1-4(18)16-10-7(13)6(12(20)21)8(14)11(9(10)15)17(3)5(2)19;1-8-2-4(10)6(12)7(13)5(11)3-9/h1-3H3,(H,16,18)(H,20,21);4-13H,2-3H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TXKOGNLDVKUFSI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1=C(C(=C(C(=C1I)C(=O)O)I)N(C)C(=O)C)I.CNCC(C(C(C(CO)O)O)O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H28I3N3O9 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40274748 | |

| Record name | Isopaque cerebral | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40274748 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

823.2 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

18555-27-6, 7241-11-4 | |

| Record name | Isopaque cerebral | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40274748 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-deoxy-1-(methylamino)-D-glucitol 3-(acetylamino)-5-(acetylmethylamino)-2,4,6-triiodobenzoate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.027.856 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.